Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate
Overview
Description
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, an ester group, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dihydroxyfuran or furfural.
Introduction of the Ester Group: The ester group is introduced by esterification of the furan ring with ethyl alcohol in the presence of an acid catalyst.
Chloroacetylation: The chloroacetyl group is introduced by reacting the esterified furan compound with chloroacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring and ester group may also contribute to the compound’s overall biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-{[(bromoacetyl)amino]methyl}furan-2-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Ethyl 5-{[(acetyl)amino]methyl}furan-2-carboxylate: Lacks the halogen atom in the acyl group.
Methyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. The combination of the furan ring, ester group, and chloroacetyl group makes this compound a valuable intermediate in organic synthesis and a candidate for various scientific research applications.
Properties
IUPAC Name |
ethyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-2-15-10(14)8-4-3-7(16-8)6-12-9(13)5-11/h3-4H,2,5-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZCOOSPIUVTAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280962 | |
Record name | ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-00-1 | |
Record name | NSC19430 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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